molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No. B122507
CAS RN: 2835-77-0
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06960611B2

Procedure details

The mixture of 14.6 g (0.050 mol) of p-toluenesulfonylanthranilic acid prepared in Example 8 and 11.9 g (0.057 mol) of phosphorus pentachloride in 150 ml of dry benzene were heated at about 50° C. for 0.5 h. Cooled to 20-25° C. and 29.0 g (0.218 mol) of anhydrous aluminum chloride was added in portions. When addition was complete, the mixture was heated at 80-90° C. for 4 h and then cooled, poured onto a mixture of ice and 60 ml of 1N hydrochloride acid. The benzene was removed by vacuo distillation, the crude product was separated by filtration and washed with sodium carbonate and water. The filter cake is sucked reasonably dry, dissolved in 160 ml of conc. sulfuric acid and heated to 120° C. for 15 minutes. The reaction mixture was cooled and poured onto the mixture of ice and 1 g of norit, and the solution is filtered. The filtrate was neutralized with 12N ammonium hydroxide. The solid filtered off, washed with water and dried, recrystallized from 95% ethanol to give the title compound (6.63 g) as yellow crystal, yield 65.0%, m.p. 105-106° C.
Name
p-toluenesulfonylanthranilic acid
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
C1(C)C(S([C:10]2[CH:11]=[C:12]([NH2:19])[C:13](=[CH:17][CH:18]=2)[C:14]([OH:16])=O)(=O)=O)=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[NH2:19][C:12]1[CH:11]=[CH:10][CH:18]=[CH:17][C:13]=1[C:14]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:17][CH:18]=1)=[O:16] |f:2.3.4.5|

Inputs

Step One
Name
p-toluenesulfonylanthranilic acid
Quantity
14.6 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C=1C=C(C(C(=O)O)=CC1)N)C
Name
Quantity
11.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 20-25° C.
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80-90° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The benzene was removed by vacuo distillation
CUSTOM
Type
CUSTOM
Details
the crude product was separated by filtration
WASH
Type
WASH
Details
washed with sodium carbonate and water
CUSTOM
Type
CUSTOM
Details
The filter cake is sucked reasonably dry
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 160 ml of conc. sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto the mixture of ice and 1 g of norit
FILTRATION
Type
FILTRATION
Details
the solution is filtered
FILTRATION
Type
FILTRATION
Details
The solid filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.63 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 134.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.